molecular formula C20H23NO3 B15035136 N-(3-acetylphenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide

N-(3-acetylphenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B15035136
M. Wt: 325.4 g/mol
InChI Key: ISWIQHBSJKIKGQ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide (CAS: 303795-87-1) is a phenoxy acetamide derivative characterized by a 3-acetylphenyl group attached to the acetamide nitrogen and a 3-methyl-4-(propan-2-yl)phenoxy moiety at the acetamide’s oxygen . Its molecular formula is C21H25NO3 (molecular weight: 339.43 g/mol).

Properties

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C20H23NO3/c1-13(2)19-9-8-18(10-14(19)3)24-12-20(23)21-17-7-5-6-16(11-17)15(4)22/h5-11,13H,12H2,1-4H3,(H,21,23)

InChI Key

ISWIQHBSJKIKGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Acetylphenyl Intermediate: The starting material, 3-acetylphenol, undergoes a reaction with an appropriate acylating agent under acidic or basic conditions to form the acetylphenyl intermediate.

    Formation of the Phenoxy Intermediate: The phenoxy intermediate is synthesized by reacting 3-methyl-4-(propan-2-yl)phenol with an appropriate halogenated acetic acid derivative under basic conditions.

    Coupling Reaction: The final step involves coupling the acetylphenyl intermediate with the phenoxy intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond and acetyl group are primary sites for hydrolysis:

Acidic Hydrolysis

Under reflux with concentrated HCl (6M, 100°C), the amide bond cleaves to form:

  • 3-acetylaniline (via protonation of the amide oxygen)

  • 2-[3-methyl-4-(propan-2-yl)phenoxy]acetic acid

Basic Hydrolysis

In NaOH (2M, 80°C), saponification yields:

  • Sodium 2-[3-methyl-4-(propan-2-yl)phenoxy]acetate

  • 3-acetylaniline

Key Conditions :

Reaction TypeReagentsTemperatureYield (Theoretical)
AcidicHCl100°C~75%
BasicNaOH80°C~68%

Electrophilic Aromatic Substitution (EAS)

The compound’s aromatic rings undergo EAS at positions directed by substituents:

Nitration

  • Acetylphenyl Ring : Nitration occurs meta to the acetyl group (strongly deactivating, meta-directing).

  • Phenoxy Ring : Methyl and isopropyl groups direct nitration to ortho/para positions.

Reagents : HNO₃/H₂SO₄, 0–5°C
Products : Mono-nitro derivatives at predicted positions .

Halogenation

  • Bromination (Br₂/FeBr₃) favors the acetylphenyl ring’s meta position.

  • Chlorination (Cl₂/AlCl₃) targets the phenoxy ring’s activated positions.

Ketone Reduction

The acetyl group reduces to a secondary alcohol using NaBH₄ or LiAlH₄:

  • Product : N-(3-(1-hydroxyethyl)phenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide .

Amide Reduction

LiAlH₄ in THF reduces the amide to a primary amine:

  • Product : 2-[3-methyl-4-(propan-2-yl)phenoxy]-N-(3-(1-hydroxyethyl)phenyl)ethylamine.

Condensation Reactions

The acetyl group participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile):
Conditions : Piperidine catalyst, ethanol reflux
Product : α,β-unsaturated nitrile derivatives .

Isopropyl Group Oxidation

The phenoxy ring’s isopropyl substituent oxidizes to a carbonyl group under strong oxidizers (KMnO₄/H⁺):

  • Product : 2-[3-methyl-4-(2-oxopropyl)phenoxy]acetamide derivative.

Stability and Side Reactions

  • Photodegradation : The acetylphenyl group may undergo photo-Fries rearrangement under UV light .

  • Thermal Decomposition : Above 200°C, the amide bond breaks non-enzymatically.

Scientific Research Applications

N-(3-acetylphenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a potential drug candidate for various therapeutic applications.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of these targets, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Substituent Variations on the Phenoxy Ring

The phenoxy ring’s substituents significantly influence physicochemical properties and biological activity. Key comparisons include:

Compound Name Substituents on Phenoxy Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Data
Target Compound 3-methyl, 4-(propan-2-yl) C21H25NO3 339.43 Not explicitly reported
N-(3-acetylphenyl)-2-(4-chlorophenoxy)acetamide 4-chloro C16H14ClNO3 303.74 No biological data; Cl may enhance lipophilicity
2-[3-methyl-4-(propan-2-yl)phenoxy]-N-{4-[(propan-2-yl)oxy]phenyl}acetamide 3-methyl, 4-(propan-2-yl) C21H27NO3 341.45 Availability: 10 mg; potential solubility challenges

Key Observations :

  • The target compound and ’s analogue share the 3-methyl-4-isopropylphenoxy group but differ in the amide substituent (acetylphenyl vs. isopropyloxy phenyl). This variation may impact target selectivity or metabolic stability.

Variations in the Amide Substituent

The acetamide’s nitrogen-linked group modulates electronic and steric effects. Comparisons include:

Compound Name Amide Substituent Synthesis Yield (%) Melting Point (°C) Rf Value
N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) n-butyl 82 75 0.32
2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (31) 1-hydroxy-2-methylpropan-2-yl 54 84 0.28
Target Compound 3-acetylphenyl Not reported Not reported Not reported

Key Observations :

  • ’s compounds demonstrate that bulkier substituents (e.g., 1-hydroxy-2-methylpropan-2-yl in compound 31) correlate with lower yields (54% vs. 82% for n-butyl) and higher melting points (84°C vs. 75°C), likely due to increased hydrogen bonding .

Pharmacologically Active Analogues

While direct activity data for the target compound are lacking, structurally related bioactive acetamides provide context:

Compound Name Biological Target/Activity IC50/EC50 Key Findings
HC-030031 TRPA1 antagonist 4–10 μM Reduces airway inflammation in asthma models
N-(3-cyano-6-methylbenzothiophen-2-yl) analogue Undisclosed (ChemDiv screening compound) Not reported Contains a benzothiophene core; potential kinase inhibition
Substituted phenoxy acetamides Anti-inflammatory, analgesic, antipyretic Not quantified Demonstrated efficacy in rodent models

Key Observations :

  • The target compound shares a phenoxy acetamide scaffold with HC-030031, a TRPA1 antagonist, suggesting possible overlap in biological targets .
  • ’s derivatives highlight the scaffold’s versatility in anti-inflammatory applications, though substituent-specific effects (e.g., cyclohexyl vs. acetylphenyl) require further exploration .

Analytical Methods :

  • 1H/13C NMR : Used universally for structural confirmation (e.g., ) .
  • Melting points and Rf values : Provide preliminary purity assessments (e.g., reports Rf 0.28–0.65) .

Biological Activity

N-(3-acetylphenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of an acetyl group, a phenoxy moiety, and an isopropyl group. Its molecular formula is C19H21NO3C_{19}H_{21}NO_3, and it features significant hydrophobic characteristics due to its aromatic rings, which may influence its interaction with biological targets.

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment. The compound has been shown to induce apoptosis in cancer cells through multiple pathways:

  • Apoptosis Induction : It activates caspase pathways leading to programmed cell death.
  • Autophagy : The compound promotes autophagic processes that contribute to cell death in resistant cancer cell lines.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Biological Activity Effect Reference
CytotoxicityInduces cell death in cancer cell lines
Antioxidant ActivityScavenges free radicals
Anti-inflammatory PropertiesReduces inflammation markers
Inhibition of Tumor GrowthSignificant reduction in tumor size in vivo

Case Studies and Research Findings

  • Cancer Cell Line Studies : In vitro studies have demonstrated that the compound effectively reduces viability in various cancer cell lines, including melanoma and pancreatic cancer. The lead compound exhibited IC50 values significantly lower than standard treatments, indicating potent anticancer activity .
  • In Vivo Efficacy : In animal models, particularly A375 xenograft models, the administration of this compound resulted in a marked decrease in tumor growth rates compared to control groups. This suggests its potential as a therapeutic agent against resistant forms of cancer .
  • Mechanistic Insights : Further research into the mechanism revealed that the compound interacts with specific molecular targets involved in cell survival pathways, enhancing apoptosis while simultaneously inhibiting proliferation .

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